molecular formula C18H44O8Si3 B7988452 Octaethoxy-1,3,5-trisilapentane

Octaethoxy-1,3,5-trisilapentane

Cat. No.: B7988452
M. Wt: 472.8 g/mol
InChI Key: HPJWXNBFFXQERI-UHFFFAOYSA-N
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Description

Octaethoxy-1,3,5-trisilapentane is an organosilicon compound with the molecular formula C18H44O8Si3. It is a chain-type molecular precursor used in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles. These nanoparticles have tunable aspect ratios and are used in various applications due to their unique properties .

Preparation Methods

The synthesis of octaethoxy-1,3,5-trisilapentane involves the use of organosilanes as single-source precursors. The compound can be prepared in surfactant-templated self-assembly processes from organosilanes of the type (EtO)3Si–R–Si(OEt)3. The aspect ratio of the resulting PMO nanoparticles can be tuned by varying the precursor concentration in acidic aqueous solutions containing constant amounts of triblock copolymer Pluronic P123 . No significant Si–C bond cleavage occurs during the synthesis, ensuring the integrity of the compound .

Chemical Reactions Analysis

Octaethoxy-1,3,5-trisilapentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic or basic environments, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Octaethoxy-1,3,5-trisilapentane is unique compared to other similar compounds due to its ability to form highly ordered mesochannels in periodic mesoporous organosilica nanoparticles. Similar compounds include other organosilanes used in the synthesis of PMOs, such as tetraethoxysilane and other ethoxy-substituted silanes . this compound stands out due to its specific molecular structure and the resulting properties of the nanoparticles it helps to form .

Properties

IUPAC Name

diethoxy-bis(triethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H44O8Si3/c1-9-19-27(20-10-2,17-28(21-11-3,22-12-4)23-13-5)18-29(24-14-6,25-15-7)26-16-8/h9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJWXNBFFXQERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C[Si](OCC)(OCC)OCC)(C[Si](OCC)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44O8Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 molar equivalents of ClCH2Si(OEt)3, 2 molar equivalents of Mg (sanded ribbon), and molar 1 equivalent of SiCl2(OEt)2 were added in flask with THF (Na treated) under N2. The mixture was stirred at room temperature until Mg disappeared. THF was removed by distillation. Pentane was added to extract the intermediate and then filtered to separate solid. After distillation of pentane, >90% yield crude (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3 was obtained. (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3 was directly reduced without further purification by 3 molar equivalents (based on the amount of (EtO)3Si—CH2—Si(OEt)2-CH2—Si(OEt)3) of LiAlH4 in ether in ice bath under N2. The mixture was stirred for ˜6 hours at room temperature. The volatiles were separated from solid by-products and LiAlH4 by vacuum transfer, and ether was removed from the collected volatives by distillation using a 55° C. bath. The final distillation give pure trisilapentane (TSP) as 70% overall yield. The pure TSP was analysed by GC as shown in FIG. 2, which indicates no undesired by-products remain. TSP: 1H NMR (C6D6): δ 3.95 (p, 2H, SiH2), 3.67 (t, 6H, SiH3), −0.40 (m, 4H, CH2). MS, m/z: 120 [M+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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